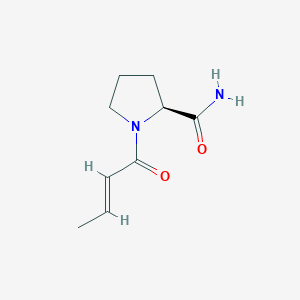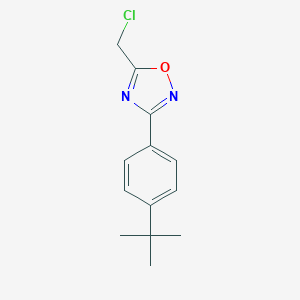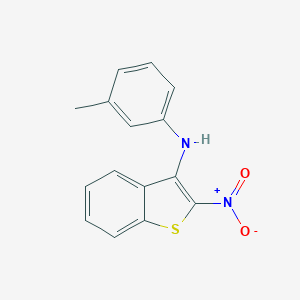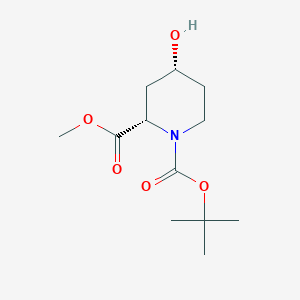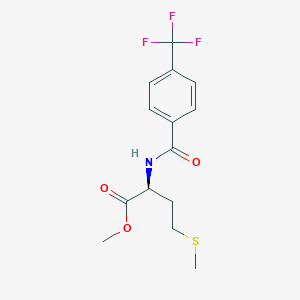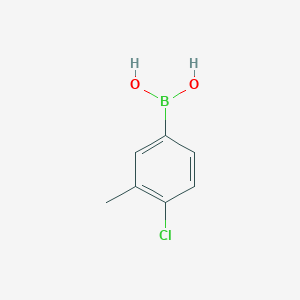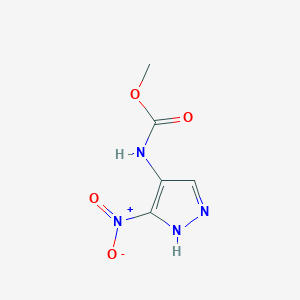
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate, also known as MNPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow solid that is soluble in organic solvents and is commonly used as a reagent in chemical reactions.
Aplicaciones Científicas De Investigación
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential drug for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been used as a pesticide to protect crops from pests and diseases. In materials science, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been used as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins. Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Efectos Bioquímicos Y Fisiológicos
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl (3-nitro-1H-pyrazol-4-yl)carbamate can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that Methyl (3-nitro-1H-pyrazol-4-yl)carbamate can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate has several advantages for use in lab experiments. It is relatively easy and cost-effective to synthesize, making it accessible to researchers. It is also stable under a wide range of conditions and can be stored for long periods without degradation. However, Methyl (3-nitro-1H-pyrazol-4-yl)carbamate also has some limitations. It is toxic at high doses and can cause harm to living organisms. Therefore, researchers must take precautions when handling Methyl (3-nitro-1H-pyrazol-4-yl)carbamate and ensure that appropriate safety measures are in place.
Direcciones Futuras
There are several future directions for research on Methyl (3-nitro-1H-pyrazol-4-yl)carbamate. One area of interest is the development of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of interest is the investigation of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate as a potential drug for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Methyl (3-nitro-1H-pyrazol-4-yl)carbamate and its potential applications in medicine and agriculture.
Métodos De Síntesis
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate can be synthesized through a simple and efficient method. The synthesis starts with the reaction of 3-nitro-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure Methyl (3-nitro-1H-pyrazol-4-yl)carbamate. This synthesis method is relatively easy and cost-effective, making it a popular choice for researchers.
Propiedades
Número CAS |
179747-68-3 |
|---|---|
Nombre del producto |
Methyl (3-nitro-1H-pyrazol-4-yl)carbamate |
Fórmula molecular |
C5H6N4O4 |
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
methyl N-(5-nitro-1H-pyrazol-4-yl)carbamate |
InChI |
InChI=1S/C5H6N4O4/c1-13-5(10)7-3-2-6-8-4(3)9(11)12/h2H,1H3,(H,6,8)(H,7,10) |
Clave InChI |
JNZNNUKOHNGFEP-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=C(NN=C1)[N+](=O)[O-] |
SMILES canónico |
COC(=O)NC1=C(NN=C1)[N+](=O)[O-] |
Sinónimos |
Carbamic acid, (3-nitro-1H-pyrazol-4-yl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



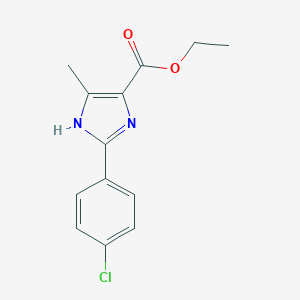
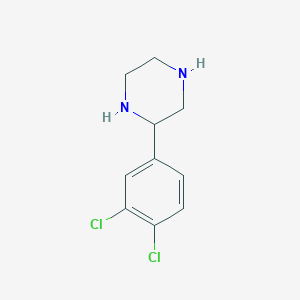
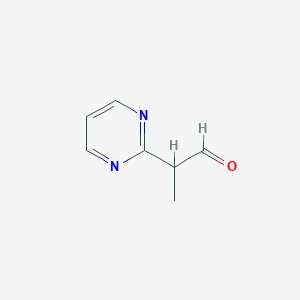
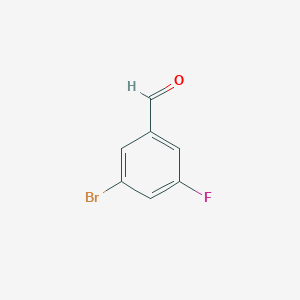
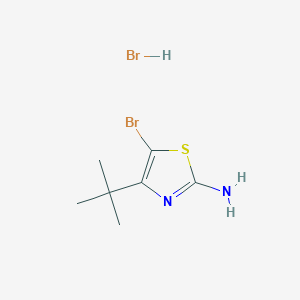
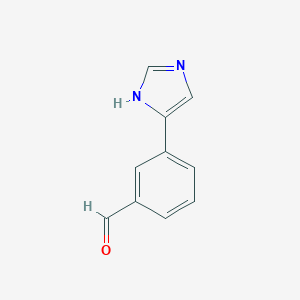
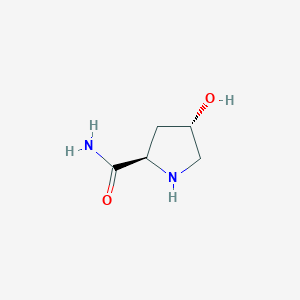
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
